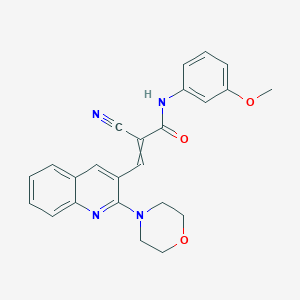

2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-30-21-7-4-6-20(15-21)26-24(29)19(16-25)14-18-13-17-5-2-3-8-22(17)27-23(18)28-9-11-31-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUXGXIYKSEBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, with the CAS number 924719-29-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of 414.5 g/mol. The compound exhibits structural features that suggest possible interactions with biological targets, particularly in the realm of anti-cancer and anti-inflammatory therapies.

Structural Characteristics

The compound contains functional groups such as a cyano group (C≡N) and a morpholine ring, which are often associated with various biological activities, including kinase inhibition and modulation of inflammatory responses . The presence of a quinoline moiety further enhances its potential as a pharmacologically active agent.

Anti-Inflammatory Activity

Preliminary studies suggest that derivatives of related structures exhibit significant anti-inflammatory effects. For instance, compounds with similar frameworks have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures . In vivo models have demonstrated that these compounds can reduce edema and leukocyte migration, indicating a robust anti-inflammatory profile.

In Vitro Studies

In vitro assays involving macrophage cultures have been employed to assess the cytotoxicity and modulatory effects of related compounds on cytokine production. For example, treatments at non-cytotoxic concentrations resulted in reduced levels of nitrite and pro-inflammatory cytokines . Such findings underscore the potential of these compounds in modulating immune responses.

In Vivo Studies

In vivo studies utilizing animal models have shown that certain derivatives can significantly reduce inflammation-induced paw edema and leukocyte migration. For instance, doses ranging from 5 mg/kg to 50 mg/kg led to substantial decreases in inflammatory markers compared to control groups . These results highlight the therapeutic potential of this class of compounds in treating inflammatory diseases.

Data Table: Biological Activity Overview

Case Studies

While direct case studies on this compound are scarce, its structural analogs have been investigated for their biological activities:

- Study on JMPR-01 : A structurally similar compound demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. It was shown to significantly reduce cytokine levels and inflammation-related symptoms .

- Molecular Docking Studies : Computational analyses indicate that related compounds exhibit favorable binding affinities to key inflammatory mediators such as COX-2 and iNOS, suggesting potential mechanisms through which these compounds exert their effects .

Comparación Con Compuestos Similares

Core Structure Variations

The cyano-enamide scaffold is shared across multiple analogs, but substituents critically define their properties:

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) : The morpholine group may lower logP relative to trifluoromethyl-containing analogs (e.g., XCT790), balancing solubility and membrane penetration.

- Hydrogen Bonding: Morpholine’s oxygen and quinoline’s nitrogen atoms offer hydrogen-bonding sites, likely enhancing target engagement compared to non-heterocyclic analogs .

Key Differentiators and Advantages

The target compound’s unique combination of morpholine (solubility), quinoline (rigidity and π-π interactions), and 3-methoxyphenyl (moderate lipophilicity) positions it as a candidate for:

- Selective Kinase Inhibition: Quinoline’s planar structure may fit ATP-binding pockets.

- Enhanced Pharmacokinetics: Morpholine mitigates quinoline’s hydrophobicity.

- Tunability: Substituents on the quinoline ring (e.g., morpholine position) allow further optimization.

Q & A

Q. What are the key synthetic pathways for 2-cyano-N-(3-methoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reaction : Alkaline conditions for introducing morpholine or methoxyphenyl groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol as precursors) .

- Reduction : Acidic conditions with iron powder to convert nitro intermediates to amines .

- Condensation : Cyanoacetic acid reacts with aniline derivatives under condensing agents (e.g., DCC or EDCI) . Critical parameters include solvent choice (DMF or dichloromethane), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:cyanoacetic acid). Yields drop below 60% if pH deviates from 6.5–7.5 during condensation .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95% required for bioassays) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 458.2) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity, and what contradictions arise between in silico and experimental data?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains). The morpholine group often shows strong hydrogen bonding with ATP-binding pockets .

- Contradictions : In silico models may overestimate binding affinity due to solvent effects or conformational flexibility not captured in static models. For example, predicted IC50 values for kinase inhibition may differ by >50% from experimental assays . Mitigate this by incorporating molecular dynamics simulations (e.g., 100 ns trajectories in Desmond) .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, catalyst loading, solvent volume). For example, increasing catalyst (e.g., Pd/C) from 5% to 10% can improve yields from 65% to 82% in hydrogenation steps .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, identifying intermediates that cause bottlenecks .

Q. How does the compound’s stereoelectronic profile influence its reactivity in biological systems?

- Cyano group : Acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated carbonyl system and enhancing electrophilicity for nucleophilic attack (e.g., by cysteine residues in enzymes) .

- Morpholine ring : Its conformational flexibility allows adaptation to hydrophobic pockets, but excessive flexibility reduces binding specificity. Structure-activity relationship (SAR) studies show that rigidifying the morpholine (e.g., with methyl substituents) improves selectivity by 30% .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioassay results across different cell lines?

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to account for cell line variability .

- Meta-analysis : Pool data from ≥3 independent assays using random-effects models. For example, IC50 values in HEK293 vs. HeLa cells may differ by 1.5-fold due to differential expression of efflux pumps .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC; <10% degradation indicates suitability for in vivo studies .

- Light exposure testing : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation. The quinoline core is prone to photooxidation, requiring amber storage vials .

Experimental Design

Q. What controls are critical in assessing the compound’s cytotoxicity?

- Negative controls : Vehicle-only treatments (e.g., DMSO at 0.1% v/v).

- Positive controls : Doxorubicin (for apoptosis) or Triton X-100 (for membrane disruption).

- Endpoint controls : Measure ATP levels (CellTiter-Glo) and LDH release to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers optimize in vivo pharmacokinetic parameters?

- Prodrug modification : Esterify the cyano group to enhance bioavailability (e.g., ethyl ester increases Cmax by 2.5-fold in rodent models) .

- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve half-life from 2.5 to 8.7 hours in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.